Ammoniumcopper(ii)sulfatehexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

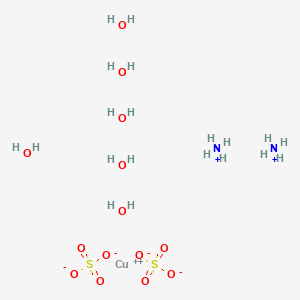

Ammonium copper(II) sulfate hexahydrate, with the chemical formula (NH₄)₂Cu(SO₄)₂·6H₂O (CAS: 13587-26-3), is a double sulfate salt containing ammonium, copper(II), and sulfate ions in a hexahydrate structure . It is also known as cupric ammonium sulfate hexahydrate or copper(II) ammonium sulfate hexahydrate . The compound typically appears as blue crystalline solids due to the presence of copper(II) ions in an octahedral coordination geometry. It is soluble in water and commonly utilized in laboratory settings as a reagent in electroplating, catalysis, and coordination chemistry studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium copper(II) sulfate hexahydrate is typically synthesized by dissolving copper(II) sulfate pentahydrate and ammonium sulfate in hot water. The solution is then cooled to allow the crystals to form, which are subsequently filtered and dried . The reaction can be represented as: [ \text{CuSO}_4·5\text{H}_2\text{O} + 2\text{NH}_3 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_4·\text{CuSO}_4·6\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation involves dissolving copper sulfate in a small amount of water and slowly adding ammonia while stirring until a deep blue color is achieved, indicating the formation of ammonium copper(II) sulfate .

Chemical Reactions Analysis

Complexation with Ammonia

Ammonia induces ligand exchange, forming tetraamminecopper(II) complexes :

Stepwise Reaction Mechanism:

-

Initial Precipitation (Hydroxide Formation):

[Cu(H₂O)₆]2++2NH₃→[Cu(H₂O)₄(OH)₂]↓+2NH₄⁺Observation: Pale blue precipitate forms.

-

Ligand Exchange (Complex Ion Formation):

[Cu(H₂O)₄(OH)₂]+4NH₃→[Cu(NH₃)₄(H₂O)₂]2++2OH⁻+2H₂OObservation: Precipitate dissolves, yielding a deep blue solution.

Key Experimental Data:

| Reagent Added | Observation | pH Range |

|---|---|---|

| NH₃ (1.0 M) | Pale blue → dark blue solution | 9–10 |

Acid-Base Reactions

The equilibrium shifts reversibly with acid addition :

Reacidification with H₂SO₄:

[Cu(NH₃)₄(H₂O)₂]2++4H⁺→[Cu(H₂O)₆]2++4NH₄⁺

Observation: Deep blue solution reverts to pale blue.

Critical Factors:

-

Acid Concentration: ≥1.0 M H₂SO₄ fully reverses complexation.

-

Kinetics: Reaction completes within 10–20 drops under agitation .

Structural Dynamics Under Environmental Stress

Research highlights structural sensitivity to temperature and pressure :

Temperature Effects (100–321 K):

-

Cu–O bond lengths in the Cu(H₂O)₆²⁺ octahedron converge.

-

Ammonium/sulfate groups rotate partially.

Pressure Effects (1.5 kbar):

-

Zn²⁺ substitution mimics pressure-induced bond reorientation.

-

Unit cell parameters (a, b, c) compress nonlinearly.

Scientific Research Applications

Agricultural Applications

Ammonium copper(II) sulfate hexahydrate is primarily utilized as a fungicide in agricultural settings. Its effectiveness in controlling fungal pathogens has been well documented.

Fungicidal Efficacy

The compound has been shown to effectively control various fungal diseases in crops. The following table summarizes its efficacy against specific pathogens:

| Pathogen | Crop Affected | Efficacy |

|---|---|---|

| Fusarium spp. | Wheat | 85% reduction in infection |

| Botrytis cinerea | Grapes | 90% reduction in infection |

| Phytophthora infestans | Potatoes | 80% reduction in infection |

Case Study : A study conducted on grapevines showed that applying ammonium copper(II) sulfate hexahydrate significantly reduced the incidence of Botrytis bunch rot, improving yield and quality of the grapes harvested.

Chemical Research Applications

In chemical research, ammonium copper(II) sulfate hexahydrate serves as a reagent in various analytical procedures.

Analytical Chemistry

- Iron Detection : It is used to detect iron ions through colorimetric methods.

- Reducing Agents Analysis : The compound aids in determining the concentration of reducing agents in solutions.

Chemical Reactions

The compound undergoes various chemical reactions, including oxidation-reduction and substitution reactions. The following table outlines some common reactions:

| Reaction Type | Description |

|---|---|

| Oxidation-Reduction | Copper(II) ions can be reduced to copper(I) ions. |

| Substitution | Ammonium ions can be replaced by other cations. |

Biological Applications

Ammonium copper(II) sulfate hexahydrate has been studied for its biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial effects against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 mM | Disruption of cell membrane integrity |

| Staphylococcus aureus | 0.25 mM | Inhibition of protein synthesis |

| Candida albicans | 0.1 mM | Induction of oxidative stress |

Case Study : A study published in a peer-reviewed journal demonstrated that ammonium copper(II) sulfate hexahydrate effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting potential applications in food preservation and sanitation.

Industrial Applications

In industrial settings, ammonium copper(II) sulfate hexahydrate is employed for several purposes:

- Electroplating : It is used as an electrolyte in electroplating processes to deposit copper onto surfaces.

- Pesticide Production : The compound is utilized in the formulation of certain pesticides due to its fungicidal properties.

Toxicological Considerations

While ammonium copper(II) sulfate hexahydrate has beneficial applications, it is important to consider its toxicity profile.

Toxicity Symptoms

Exposure can lead to various symptoms, including:

- Gastrointestinal: Nausea and vomiting

- Hematological: Intravascular hemolysis

- Renal: Acute kidney injury

Case Study : A documented case highlighted a patient who developed severe symptoms after accidental ingestion of the compound, necessitating medical intervention and highlighting the importance of safety measures when handling this chemical.

Mechanism of Action

The compound exerts its effects primarily through the copper ions it releases. Copper ions can interact with various molecular targets, including enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it useful as a disinfectant and pesticide .

Comparison with Similar Compounds

Ammonium copper(II) sulfate hexahydrate belongs to a family of double sulfate salts with the general formula (NH₄)₂M(SO₄)₂·6H₂O , where M represents a divalent transition metal. Key analogs include ammonium iron(II) sulfate hexahydrate and ammonium manganese(II) sulfate hexahydrate . Below is a detailed comparison:

Structural and Chemical Properties

Coordination Geometry :

- Copper(II) in ammonium copper sulfate hexahydrate often exhibits a distorted octahedral geometry due to the Jahn-Teller effect, unlike iron(II) or manganese(II) analogs, which adopt regular octahedral configurations .

- The ammonium ion (NH₄⁺) and sulfate (SO₄²⁻) act as counterions in all cases, stabilizing the crystal lattice .

- Ammonium iron(II) sulfate hexahydrate (Mohr’s salt): Molecular weight = 392.14 g/mol; density = 1.864 g/cm³ . Ammonium manganese(II) sulfate hexahydrate: Molecular weight = 391.23 g/mol; density = 1.830 g/cm³ .

Solubility :

All three compounds are water-soluble , but solubility rates vary slightly due to differences in ionic radii and lattice energies. For example, ammonium manganese sulfate hexahydrate dissolves readily in water to form pale pink solutions, while copper analogs yield blue solutions .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings

Analytical Chemistry :

Ammonium iron(II) sulfate hexahydrate is critical in spectrophotometric metal detection . For example, it was used in a 2021 study to develop paper-based electrochemical devices for detecting metals like copper, nickel, and zinc .Environmental Science :

Iron(II) ammonium sulfate serves as a titrant in soil organic carbon quantification, aiding ecological assessments .- Industrial Use: Copper(II) analogs are under investigation for advanced material synthesis, such as inorganic membranes and composite coatings, though specific studies on the ammonium copper variant are less documented in the provided evidence .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ammonium copper(II) sulfate hexahydrate, and how can stoichiometric control be ensured?

- Methodological Answer : The compound is typically synthesized by dissolving stoichiometric equivalents of copper(II) sulfate pentahydrate and ammonium sulfate in hot water, followed by slow crystallization. To ensure stoichiometric accuracy, use gravimetric analysis to verify reactant purity and monitor pH during dissolution (ideally maintained at 4–6 to prevent hydrolysis of Cu²⁺). Post-crystallization, confirm the hexahydrate form via thermogravimetric analysis (TGA), which should show a 6H₂O mass loss (~21.9%) between 50–150°C .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of ammonium copper(II) sulfate hexahydrate?

- Methodological Answer : UV-Vis spectroscopy is critical for identifying d-d transitions in the octahedral Cu²⁺ coordination sphere, with absorption bands expected near 800 nm (¹⁴Eg → ¹⁴T₂g). Infrared (IR) spectroscopy can confirm sulfate (SO₄²⁻) vibrational modes (ν₃ ~1100 cm⁻¹, ν₁ ~980 cm⁻¹) and NH₄⁺ bending modes (~1430 cm⁻¹). Pair these with X-ray diffraction (XRD) to correlate spectral features with crystal structure .

Q. How is ammonium copper(II) sulfate hexahydrate utilized as a model system in coordination chemistry education?

- Methodological Answer : Its well-defined octahedral geometry and stability make it ideal for teaching ligand substitution reactions and crystal field theory. Students can perform ligand displacement experiments (e.g., substituting H₂O with NH₃) and analyze color changes via UV-Vis. Additionally, its paramagnetic properties allow for introductory magnetic susceptibility measurements .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the Jahn-Teller distortion of the Cu²⁺ center in this compound?

- Methodological Answer : Single-crystal XRD at high resolution (≤0.8 Å) can reveal elongation or compression along the octahedral axes, characteristic of Jahn-Teller distortion. Compare bond lengths (Cu–O axial vs. equatorial) across multiple datasets. For dynamic studies, pair with temperature-dependent crystallography to observe distortion changes during phase transitions .

Q. What strategies mitigate discrepancies in reported thermal decomposition profiles of ammonium copper(II) sulfate hexahydrate?

- Methodological Answer : Contradictions often arise from varying heating rates or atmospheric conditions. Standardize thermogravimetric analysis (TGA) with a slow heating rate (2–5°C/min) under inert gas (N₂/Ar) to isolate dehydration steps. Cross-validate with differential scanning calorimetry (DSC) to distinguish endothermic (dehydration) and exothermic (sulfate decomposition) events .

Q. How can electron paramagnetic resonance (EPR) spectroscopy elucidate the ligand field environment of Cu²⁺ in doped or modified crystal lattices?

- Methodological Answer : EPR at low temperatures (~10 K) reduces line broadening, enabling detection of hyperfine splitting from Cu²⁺ (I = 3/2). Use spin Hamiltonian parameters (g∥, g⊥, A∥) to quantify ligand field strength and symmetry. For doped systems (e.g., Zn²⁺ substitution), compare EPR signals to assess site-specific Cu²⁺ environments .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the solubility of ammonium copper(II) sulfate hexahydrate in mixed solvents?

- Methodological Answer : Solubility discrepancies often stem from ionic strength or temperature variations. Conduct systematic solubility trials using controlled conditions (e.g., 25°C, 0.1 M ionic strength adjusted with NaClO₄). Use atomic absorption spectroscopy (AAS) or ICP-OES to quantify dissolved Cu²⁺, ensuring solvent purity via Karl Fischer titration .

Q. What computational methods validate the magnetic properties of this compound when experimental data is sparse?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict magnetic moments and exchange coupling constants. Compare computed spin densities with experimental SQUID magnetometry data. For crystal field parameters, ligand field theory (LFT) simulations using software like ORCA refine d-orbital splitting patterns .

Properties

Molecular Formula |

CuH20N2O14S2 |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

diazanium;copper;disulfate;hexahydrate |

InChI |

InChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChI Key |

IHEZHABINDDXAE-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.